

Zn(BQTC) structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Zn(BQTC)
Cat. No.:	B15142893

[Get Quote](#)

An In-depth Technical Guide on the Structure and Chemical Properties of **Zn(BQTC)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zn(BQTC) is a novel bifluorescent Zn(II)-cryptolepine-cyclen complex that has emerged as a potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).^{[1][2]} Its unique dual-targeting mechanism and inherent fluorescence make it a compelling candidate for anticancer research and therapeutic development. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **Zn(BQTC)**, including available data on its synthesis and characterization.

Molecular Structure and Physicochemical Properties

Zn(BQTC) is a coordination complex centered on a Zinc(II) ion. The ligand framework is derived from a functionalized cyclen (1,4,7,10-tetraazacyclododecane) and a cryptolepine derivative. This architecture results in a molecule with significant biological activity and intrinsic fluorescence, allowing for cellular imaging.^[1]

General Properties

A summary of the key physicochemical properties of **Zn(BQTC)** is presented in Table 1.

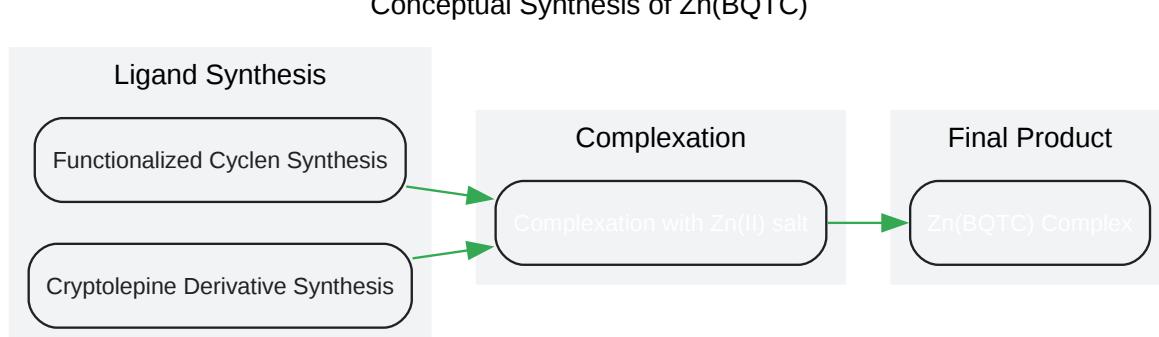
Table 1: Physicochemical Properties of **Zn(BQTC)**

Property	Value	Reference
Molecular Formula	$C_{30}H_{36}Cl_2N_5O_3Zn$	[2]
Molecular Weight	650.92 g/mol	[2]
CAS Number	2785342-54-1	[2]
Appearance	Not explicitly reported, likely a solid	
Solubility	Soluble in DMSO (10 mM)	[2]

Note: There is a minor discrepancy in the reported molecular formula across different suppliers, particularly concerning the number of hydrogen atoms. The formula $C_{30}H_{36}Cl_2N_5O_3Zn$ is the most frequently cited.

Structural Details

Detailed crystallographic data for **Zn(BQTC)** is not publicly available at this time. However, based on the known coordination chemistry of Zinc(II) with cyclen-based ligands, a distorted tetrahedral or square pyramidal geometry around the central zinc ion can be anticipated. The cyclen macrocycle typically coordinates to the metal center, with the cryptolepine derivative appended to this core structure.


The bifluorescent nature of **Zn(BQTC)** arises from the combination of the fluorescent cryptolepine moiety and the cyclen complex, which can also exhibit fluorescence. This dual-emission property is crucial for its application in visualizing cellular compartments.[\[1\]](#)

Chemical Synthesis and Characterization

While the full, detailed experimental protocol from the primary literature is not accessible, the synthesis of **Zn(BQTC)** involves the functionalization of a Zn(II)-cyclen complex with a cryptolepine derivative.[\[1\]](#) A general workflow for the synthesis of such complexes is outlined below.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the synthesis of the functionalized ligands and the final complexation with Zinc(II).

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Zn(BQTC)**.

Characterization Methods

The characterization of novel metal complexes like **Zn(BQTC)** typically involves a suite of analytical techniques to confirm the structure and purity. While the specific data for **Zn(BQTC)** is not fully available, the following methods are standard:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to elucidate the structure of the organic ligand framework.
- Mass Spectrometry (MS): To confirm the molecular weight of the final complex.
- Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, confirming the empirical formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.
- UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties of the complex.

- Fluorimetry: To characterize the dual-fluorescence properties, including excitation and emission maxima and quantum yields.
- Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.

Biological Activity and Mechanism of Action

Zn(BQTC) exhibits potent anticancer activity, particularly against cisplatin-resistant lung tumor cells.[\[1\]](#) Its primary mechanism of action involves the inhibition of both nuclear and mitochondrial DNA, leading to significant DNA damage.[\[1\]](#)[\[2\]](#)

Cytotoxicity

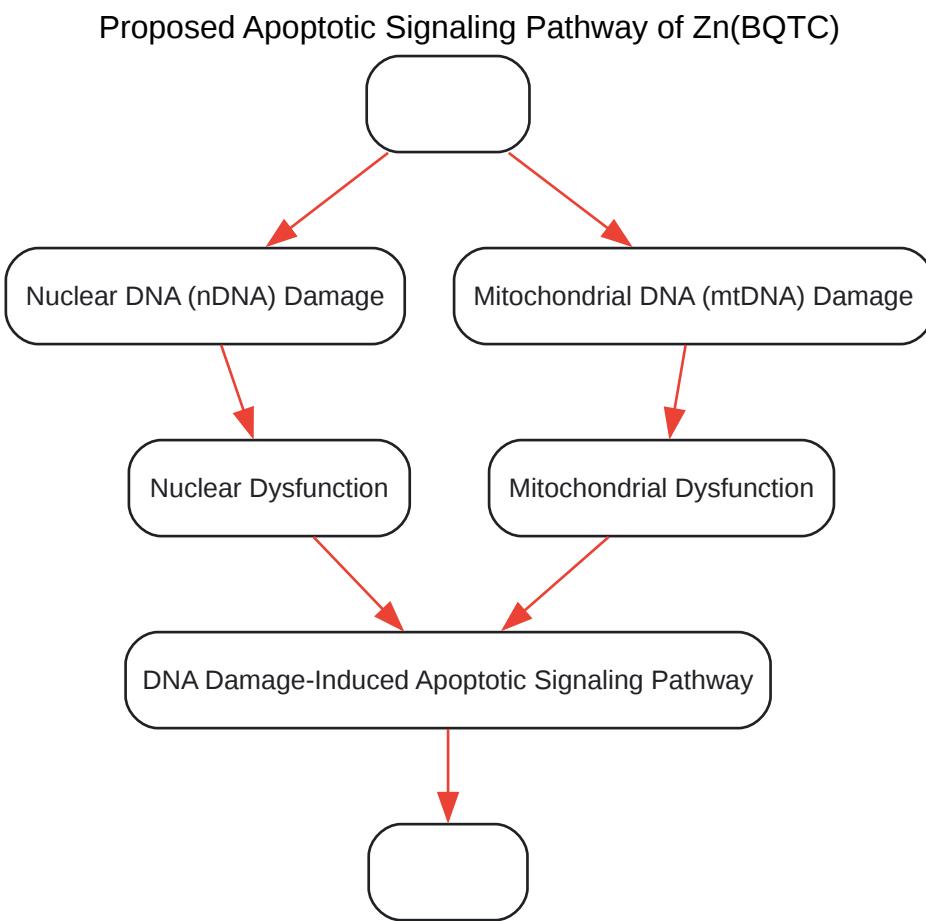

The cytotoxic effects of **Zn(BQTC)** have been evaluated against various cell lines, demonstrating high potency and selectivity.

Table 2: In Vitro Cytotoxicity of **Zn(BQTC)**

Cell Line	Description	IC ₅₀	Reference
A549R	Cisplatin-resistant lung cancer	10 nM	[1]
A549	Lung cancer	11.59 μM	[1]
HL-7702	Normal liver cells	> 100 μM	[1]

Signaling Pathway

The induction of DNA damage by **Zn(BQTC)** triggers a cascade of events culminating in apoptosis (programmed cell death). The proposed signaling pathway involves the disruption of mitochondrial and nuclear functions, leading to the activation of the DNA damage-induced apoptotic pathway.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: DNA damage-induced apoptotic pathway initiated by **Zn(BQTC)**.

Applications in Drug Development and Research

The unique properties of **Zn(BQTC)** position it as a valuable tool and potential therapeutic agent in several areas:

- **Anticancer Drug Development:** Its high potency against cisplatin-resistant cells makes it a promising lead compound for developing new chemotherapeutics to overcome drug resistance.
- **Cellular Imaging:** The bifluorescent nature of **Zn(BQTC)** allows for the selective imaging of the nucleus and mitochondria in cancer cells, facilitating research into cellular processes and drug localization.^[1]

- Mechanism of Action Studies: As a dual DNA inhibitor, **Zn(BQTC)** can be used as a chemical probe to study the intricate pathways of DNA damage and repair in both the nucleus and mitochondria.

Conclusion

Zn(BQTC) is a scientifically significant molecule with a novel mechanism of action and promising therapeutic potential. While a complete dataset on its synthesis and structural characterization is not yet publicly available, the existing information on its potent and selective anticancer activity warrants further investigation. Future research should focus on elucidating its detailed molecular structure, optimizing its synthesis, and further exploring its therapeutic efficacy and safety profile in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zn(BQTC) - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Zn(BQTC) structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15142893#zn-bqtc-structure-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com